Vitamin e succinate - 4345-03-3

Vitamin e succinate

Catalog Number: EVT-309323
CAS Number: 4345-03-3
Molecular Formula: C33H54O5
Molecular Weight: 530.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vitamin E succinate (d-alpha-tocopheryl succinate) is a synthetic derivative of the natural form of vitamin E, alpha-tocopherol. [] It is a lipophilic compound with promising applications in various fields of scientific research, primarily due to its anti-proliferative and apoptosis-inducing effects in various cancer cell lines. [] Unlike alpha-tocopherol, which is known for its antioxidant properties, vitamin E succinate exhibits biological activities that extend beyond simple antioxidant functions. []

Synthesis Analysis
  • Direct Esterification: This method involves the reaction of vitamin E with succinic anhydride using a catalyst, such as 4-dimethylaminopyridine (DMAP). [, , ] Optimization of reaction conditions, including the catalyst dosage, solvent, reaction time, and temperature, are crucial to maximize yield. [, ]
  • Enzymatic Synthesis: Lipase enzymes, such as Candida sp. lipase, can be used to catalyze the acylation of vitamin E with succinic anhydride in organic solvents. [, ] Optimization of parameters, including enzyme source, organic media, temperature, reaction time, substrate concentration, and molar ratio of reactants, significantly influences the yield. [, , ] Immobilized lipases with enhanced stability in organic solvents have shown promising results in improving the efficiency of vitamin E succinate production. []
Molecular Structure Analysis
  • Esterification: The primary reaction involved in its synthesis is the esterification of alpha-tocopherol with succinic anhydride. [, ] This reaction requires a catalyst and careful optimization of reaction parameters for efficient conversion.
  • Hydrolysis: Vitamin E succinate can be hydrolyzed back to alpha-tocopherol and succinic acid under certain conditions. []
  • Oxidation: While vitamin E succinate is less susceptible to oxidation compared to alpha-tocopherol, it can still undergo oxidation reactions under specific circumstances. [, ]
Mechanism of Action
  • Apoptosis Induction: Vitamin E succinate has been shown to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic apoptotic pathways. [, , , , , , ] It upregulates Fas expression on the surface of cancer cells, activates caspase-8 and caspase-9, leading to apoptosis. [, , , ]
  • Cell Cycle Arrest: Vitamin E succinate can arrest the cell cycle in the G0G1/early S phases, inhibiting tumor cell proliferation. [, ]
  • Inhibition of DNA Synthesis: It has been shown to inhibit DNA synthesis in cancer cells, further contributing to its antiproliferative effect. []
  • Modulation of Signaling Pathways: Vitamin E succinate can modulate various signaling pathways, including the Akt/mTOR pathway, influencing cell growth and survival. [, ] It also inhibits the phosphorylation of mTOR, p70S6K, and 4E-BP-1, suggesting its involvement in autophagy regulation. []
Physical and Chemical Properties Analysis

Vitamin E succinate is a lipophilic, white to off-white powder with a characteristic odor. [] It is more stable than alpha-tocopherol, particularly under conditions of light and heat exposure. [] Its low critical micelle concentration and good biocompatibility make it suitable for various applications. []

Applications
  • Cancer Research: Vitamin E succinate has been extensively studied for its antitumor activity against various cancer cell lines, including gastric cancer, [, , , , , , ] breast cancer, [, ] esophageal cancer, [, ] melanoma, [, , , ] neuroblastoma, [, , ] glioma, [] and pancreatic cancer. [, ] Its ability to inhibit tumor cell growth, induce apoptosis, and modulate signaling pathways makes it a promising candidate for cancer therapeutic development.
  • Immunology: Vitamin E succinate exhibits immunomodulatory effects, enhancing both cellular and humoral immunity. [] It increases stimulatory cytokine production, such as interleukin-1 (IL-1) and interleukin-2 (IL-2), while downregulating suppressive prostaglandin synthesis, such as prostaglandin E2 (PGE2). [, ] These properties highlight its potential in immunology research and development of immunotherapeutic strategies.
  • Drug Delivery: The low critical micelle concentration and good biocompatibility of vitamin E succinate make it suitable for use in drug delivery systems. [] It can be incorporated into polymeric micelles for the delivery of poorly soluble drugs, genomic medicines, and protein-based drugs. [, ] Additionally, its ability to form reduction-sensitive micelles enables targeted drug release in tumor environments. []
Future Directions
  • Clinical Trials: Despite promising results in in vitro and in vivo preclinical studies, clinical trials are needed to evaluate the efficacy and safety of vitamin E succinate in human cancer patients. []

Trolox

Relevance: Structurally similar to Vitamin E succinate, Trolox lacks the long phytyl side chain present in the former. Studies comparing the anti-proliferative effects of Trolox and Vitamin E succinate on retrovirus-transformed tumor cells demonstrated that Trolox, unlike Vitamin E succinate, did not hinder tumor cell growth. [] This suggests that the anti-proliferative activity of Vitamin E succinate may be dependent on its structural features, particularly the presence of the phytyl side chain, and not solely on its antioxidant properties.

Butylated Hydroxyanisole (BHA)

Relevance: Despite its structural dissimilarity to Vitamin E succinate, BHA exhibits similar effects on tumor cell growth and morphology. Studies have demonstrated that BHA, like Vitamin E succinate, inhibits growth and induces morphological changes in mouse melanoma (B-16), mouse neuroblastoma (NBP2), and rat glioma (C-6) cells in culture. [, ] This observation suggests that the anti-tumor activity of Vitamin E succinate might be partly attributed to its antioxidant mechanisms, similar to BHA.

Butylated Hydroxytoluene (BHT)

Relevance: Although structurally dissimilar to Vitamin E succinate, BHT, like Vitamin E succinate, affects tumor cell growth and morphology. Studies have shown that BHT, similar to Vitamin E succinate, inhibits the growth and alters the morphology of mouse melanoma (B-16), mouse neuroblastoma (NBP2), and rat glioma (C-6) cells in culture. [, ] This suggests that the antioxidant properties of Vitamin E succinate may play a role in its anti-tumor activity, similar to BHT.

Vitamin E Nicotinate

Relevance: Vitamin E nicotinate, although structurally similar to Vitamin E succinate, is less effective in altering basal and melanocyte-stimulating hormone (MSH)-stimulated adenylate cyclase activity in melanoma cells compared to Vitamin E succinate. [] This suggests a distinct mechanism of action and potentially different biological activities between these two compounds.

Vitamin E Phosphate

Relevance: Despite its structural similarity to Vitamin E succinate, Vitamin E phosphate shows no significant inhibition on the proliferation of bovine choroidal endothelial cells (BCECs), unlike Vitamin E succinate. [] This suggests that the succinate moiety in Vitamin E succinate plays a crucial role in its specific biological activity.

Prostaglandin E2 (PGE2)

Relevance: Although structurally unrelated to Vitamin E succinate, PGE2 exhibits similar growth inhibitory effects on human tongue squamous carcinoma cells (SCC-25) in vitro. [] While the mechanisms are not fully elucidated, both compounds demonstrate potential as anti-cancer agents. Interestingly, malignant cells often overproduce PGE2, which may contribute to tumor progression. []

All-trans-retinoic Acid (atRA)

Relevance: Although structurally different from Vitamin E succinate, atRA exhibits comparable growth inhibitory effects on B lymphoma cells. Both compounds induce growth arrest at the G1 phase of the cell cycle and trigger apoptosis in these cells. [, ] This suggests that both Vitamin E succinate and atRA might share similar signaling pathways leading to growth inhibition and apoptosis in certain cancer cells.

Properties

CAS Number

4345-03-3

Product Name

Vitamin e succinate

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1

InChI Key

IELOKBJPULMYRW-NJQVLOCASA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Acetate, Tocopherol
alpha Tocopherol
alpha Tocopherol Acetate
alpha Tocopherol Hemisuccinate
alpha Tocopherol Succinate
alpha Tocopheryl Calcium Succinate
alpha-Tocopherol
alpha-tocopherol acetate
alpha-tocopherol hemisuccinate
alpha-tocopherol succinate
alpha-Tocopheryl Calcium Succinate
d alpha Tocopherol
d alpha Tocopheryl Acetate
d-alpha Tocopherol
d-alpha-Tocopheryl Acetate
R,R,R-alpha-Tocopherol
Tocopherol Acetate
Tocopherol Succinate
Tocopherol, d-alpha
Tocopheryl Acetate
vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.